4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
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Overview
Description
4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, piperidine, sulfonylphenyl, and oxazole moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Oxazole ring formation: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyrimidin-2-yl)oxypiperidine
- Sulfonylphenyl derivatives
- Oxazole derivatives
Uniqueness
What sets 4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole apart from similar compounds is its combination of multiple functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-13-23-18(12-27-13)14-2-4-17(5-3-14)29(25,26)24-8-6-16(7-9-24)28-19-21-10-15(20)11-22-19/h2-5,10-12,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFUOAVYAWFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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